molecular formula C14H19BO4 B1452713 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid CAS No. 1072945-02-8

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Cat. No. B1452713
CAS RN: 1072945-02-8
M. Wt: 262.11 g/mol
InChI Key: XQNYGTSLIDQFRG-UHFFFAOYSA-N
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Description

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid , often referred to as TMDA for brevity, is a chemical compound with intriguing properties. It belongs to the family of phenylboronic esters and plays a significant role in various fields, including organic synthesis, catalysis, and crystal engineering .


Synthesis Analysis

TMDA can be synthesized through optimized routes that combine borate-containing benzene rings and anisole structures. The synthetic pathways involve carefully designed reactions to achieve the desired product. Researchers have successfully grown single crystals of TMDA from hexane and petroleum ether, allowing for detailed structural analysis .


Molecular Structure Analysis

The combination of these methods ensures consistency between theoretical predictions and experimental observations .


Chemical Reactions Analysis

TMDA’s reactivity stems from its boron-containing moiety. It can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds. Additionally, TMDA derivatives may serve as intermediates in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

  • 2D Fingerprint : A fingerprint analysis reveals specific features related to TMDA’s physical and chemical behavior .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s utilized in protecting diols during synthesis and is involved in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions . Its stability and reactivity make it a valuable component in the creation of complex organic molecules.

Enzyme Inhibition

Boronic acid compounds, such as this one, are often used as enzyme inhibitors. They can inhibit enzymes selectively, which is crucial in the development of new therapeutic drugs. This particular compound has potential applications in inhibiting enzymes involved in cancer and microbial infections .

Fluorescent Probes

The compound’s ability to form stable complexes with various analytes makes it suitable for use as a fluorescent probe. It can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is beneficial for diagnostic and research purposes .

Drug Delivery Systems

Due to its biocompatibility and responsiveness to microenvironmental changes such as pH, glucose, and ATP, this compound is used in constructing stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes effectively .

Boron Neutron Capture Therapy (BNCT)

Organoboron compounds are integral to BNCT, a type of cancer treatment that targets tumor cells at the cellular level. This compound’s borate groups make it a candidate for developing agents used in BNCT .

FLAP Regulators

The compound is a raw material in the synthesis of diaryl derivatives that act as FLAP regulators. FLAP is a protein that regulates the activation of the 5-lipoxygenase enzyme, which is involved in the inflammatory response. Controlling this enzyme can be significant in treating diseases related to inflammation .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling TMDA should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .

properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYGTSLIDQFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674805
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

CAS RN

1072945-02-8
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

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